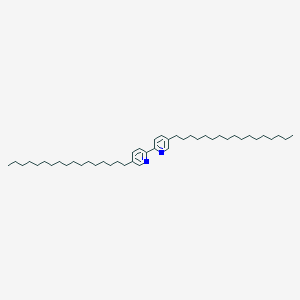
5,5'-Diheptadecyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Diheptadecyl-2,2’-bipyridine: is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions. This particular compound features long heptadecyl chains attached to the bipyridine core, which can influence its solubility and interaction with other molecules. Bipyridine derivatives are widely used in various fields, including coordination chemistry, materials science, and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diheptadecyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which uses palladium catalysts to couple halogenated pyridines with heptadecylboronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-Diheptadecyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The bipyridine core can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The heptadecyl chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 5,5’-Diheptadecyl-2,2’-bipyridine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit unique photophysical properties, making them useful in materials science and optoelectronics .
Biology and Medicine: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents. They can interact with metal ions in biological systems, influencing various biochemical pathways .
Industry: In the industrial sector, 5,5’-Diheptadecyl-2,2’-bipyridine and its complexes are used in catalysis, particularly in processes involving hydrogenation and oxidation reactions .
Mecanismo De Acción
The mechanism by which 5,5’-Diheptadecyl-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine core acts as a chelating agent, forming stable complexes with metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation and oxidation . The long heptadecyl chains can influence the solubility and interaction of the compound with other molecules, potentially affecting its overall activity .
Comparación Con Compuestos Similares
2,2’-Bipyridine: The parent compound without the heptadecyl chains.
4,4’-Diheptadecyl-2,2’-bipyridine: A similar compound with heptadecyl chains at different positions.
5,5’-Dimethyl-2,2’-bipyridine: A derivative with shorter methyl groups instead of heptadecyl chains.
Uniqueness: 5,5’-Diheptadecyl-2,2’-bipyridine is unique due to its long heptadecyl chains, which can significantly influence its physical properties, such as solubility and interaction with other molecules. This makes it particularly useful in applications where these properties are advantageous, such as in the formation of liquid-crystalline materials .
Propiedades
Número CAS |
783337-21-3 |
|---|---|
Fórmula molecular |
C44H76N2 |
Peso molecular |
633.1 g/mol |
Nombre IUPAC |
5-heptadecyl-2-(5-heptadecylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C44H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-35-37-43(45-39-41)44-38-36-42(40-46-44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-40H,3-34H2,1-2H3 |
Clave InChI |
XNZFHRFPKYBQLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=CN=C(C=C1)C2=NC=C(C=C2)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


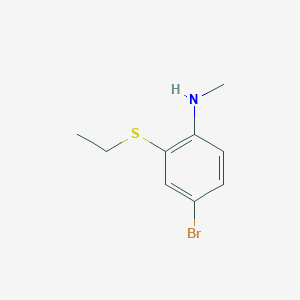
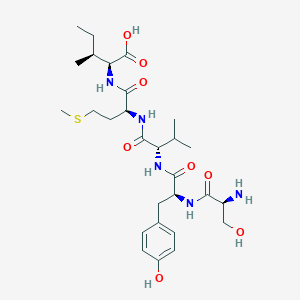
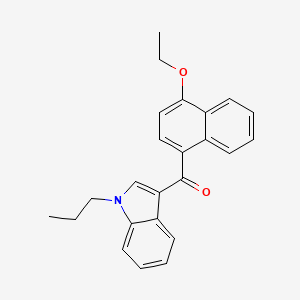
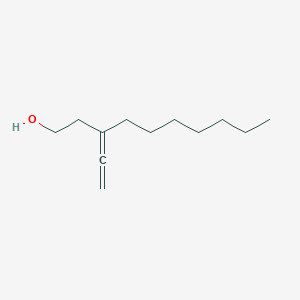
![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
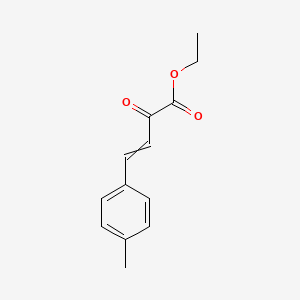
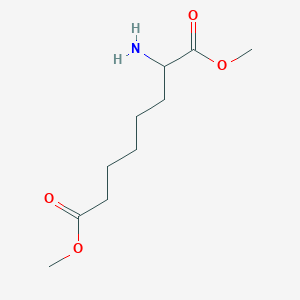
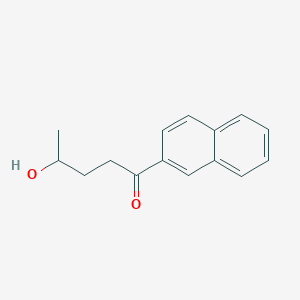

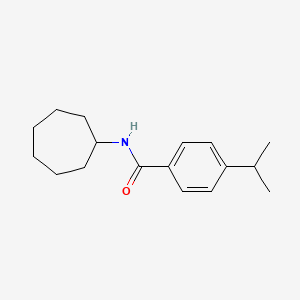
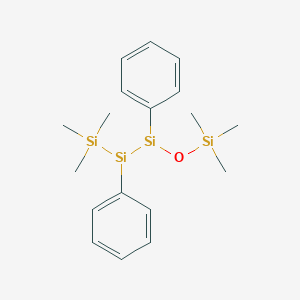
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)
